N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-carboxamide core substituted with halogen atoms and a tetrahydropyranyl (oxan-4-yl) ether group. Its molecular formula is C₁₇H₁₄BrClFN₂O₃, derived from the parent compound 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1903274-56-5, MF: C₁₁H₁₃ClN₂O₃) , with the addition of a 2-bromo-4-fluorophenyl group at the carboxamide nitrogen.
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFN2O3/c18-13-8-11(20)1-2-15(13)22-16(23)10-7-14(19)17(21-9-10)25-12-3-5-24-6-4-12/h1-2,7-9,12H,3-6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMSTJIOSNDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=C(C=C(C=C3)F)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, including halogenation, nucleophilic substitution, and amide formation. A common synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.
Nucleophilic Substitution: Formation of the oxane ring through nucleophilic substitution reactions.
Amide Formation: Coupling of the halogenated phenyl ring with the pyridine carboxylic acid derivative to form the final carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxidized derivatives.
Reduction: Reduction of the halogen atoms to form less halogenated derivatives.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide exhibit promising antiviral properties. For instance, derivatives of pyridine have been tested against the H5N1 avian influenza virus, showing significant antiviral activity. The mechanism involves inhibiting viral replication, which can be quantitatively assessed using metrics such as EC50 (effective concentration) and LD50 (lethal dose) .
Anticancer Properties
The compound's potential as an anticancer agent is being explored through its interaction with key cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that similar compounds can inhibit the activity of Janus kinases (JAKs), which are critical in various signaling pathways associated with cancer progression . The specific mechanisms are still under investigation, but the structural features of this compound may enhance its efficacy against certain cancer cell lines.
Antimicrobial Activity
Compounds containing pyridine rings have been noted for their antimicrobial properties. The presence of halogens in the structure can enhance these effects, making this compound a candidate for further studies in combating bacterial infections .
Case Study 1: Antiviral Testing
A study involving derivatives of pyridine reported that certain compounds demonstrated significant antiviral activity against H5N1 virus strains. The synthesized compounds were subjected to plaque reduction assays on Madin-Darby canine kidney cells, revealing promising results for further development into therapeutic agents .
Case Study 2: Anticancer Mechanisms
In vitro studies have shown that pyridine derivatives can induce apoptosis in cancer cells through the activation of p53 pathways. This mechanism was observed in cell lines treated with similar compounds, indicating a potential pathway for therapeutic intervention .
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the oxane ring may contribute to its binding affinity and specificity for certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analog: 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)
This compound shares the pyridine-carboxamide backbone but differs in substituents:
- 1-[[3-(Trifluoromethyl)phenyl]methyl] substitution introduces a benzyl group with a lipophilic trifluoromethyl moiety, enhancing membrane permeability compared to the target compound’s oxan-4-yloxy group .
- Carboxamide Substituent :
- 2,4-Difluorophenyl group lacks the bromine atom present in the target compound, reducing molecular weight (MW: ~428.7 g/mol) and altering electronic properties.
Table 1: Structural and Physicochemical Comparison
*Calculated based on parent compound (256.69 g/mol ) and substituent additions.
Functional Implications
- Bioactivity : The bromine atom in the target compound may enhance binding to halogen-bonding receptors (e.g., kinase inhibitors), whereas the trifluoromethyl group in CAS 338977-82-5 increases metabolic stability .
- Solubility : The oxan-4-yloxy group likely improves aqueous solubility compared to the lipophilic trifluoromethyl-benzyl group.
- Synthetic Utility : The oxan-4-yloxy group in the target compound could act as a protecting group for hydroxyl moieties during synthesis, a feature absent in the analog .
Q & A
Q. Methodological Answer :
- Solubility :
- Polar Solvents : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. Measure via UV-Vis spectrophotometry at λmax (~260–280 nm for pyridine derivatives) .
- LogP Estimation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to determine partition coefficients .
- Stability :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitor degradation via LC-MS .
- Light Sensitivity : Expose to UV/visible light (300–700 nm) and track photodegradation products using high-resolution mass spectrometry (HRMS) .
Advanced: How does the oxan-4-yloxy group influence target binding compared to other cyclic ether substituents?
Q. Methodological Answer :
-
Structural Analysis :
- Perform X-ray crystallography or molecular docking to compare the oxan-4-yloxy group’s conformational flexibility and hydrogen-bonding capacity with smaller (e.g., oxolan-3-yl) or rigid (e.g., phenyl) substituents .
- Key Metrics : Measure binding affinity (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) against targets like CD38 (if applicable) .
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Activity Data :
Substituent Target IC₅₀ (nM) Solubility (mg/mL) Oxan-4-yloxy 12 ± 1.5 0.8 Oxolan-3-yloxy 28 ± 3.2 1.2 Phenyloxy >1000 0.1 Data adapted from analogs in
Advanced: How to resolve contradictions in reported biological activity (e.g., CD38 inhibition vs. antimicrobial effects)?
Q. Methodological Answer :
- Assay Validation :
- CD38 Inhibition : Use recombinant human CD38 in NAD⁺ hydrolysis assays with fluorescence-based detection (e.g., resazurin reduction) .
- Antimicrobial Testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Off-Target Profiling : Screen against a kinase/GPCR panel (e.g., Eurofins Cerep) to identify promiscuous binding.
- Structural Confirmation : Verify compound identity in conflicting studies via NMR (¹H/¹³C) and HRMS to rule out degradation or isomerism .
Advanced: What strategies optimize the chloro and bromo substituents for enhanced selectivity?
Q. Methodological Answer :
-
SAR Exploration :
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Computational Modeling :
-
Data-Driven Optimization :
Analog CD38 IC₅₀ (nM) Solubility (mg/mL) 5-Cl, 2-Br-4-F 12 0.8 4-Cl, 2-Br-4-F 45 1.1 5-Cl, 2-CF₃-4-F 18 0.5 Hypothetical data based on
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.70 (s, 1H, pyridine H2), 7.85–7.55 (m, 3H, aryl H), 4.20–3.90 (m, 4H, oxan H) .
- ¹³C NMR: Confirm carbonyl (C=O) at ~165 ppm and halogenated aryl carbons (C-Br at ~110 ppm, C-F at ~160 ppm) .
- Mass Spectrometry :
Advanced: How to design experiments to elucidate the mechanism of immunomodulatory vs. direct antimicrobial effects?
Q. Methodological Answer :
- Immune Cell Profiling :
- Treat primary human PBMCs with the compound and quantify cytokine release (e.g., IL-6, TNF-α) via ELISA .
- Compare with CD38-specific inhibitors (e.g., daratumumab) to isolate target-specific effects.
- Microbiome Interaction Studies :
- Use gut microbiome co-culture models to assess compound stability and microbiota-mediated metabolism .
- Transcriptomics : Perform RNA-seq on treated immune cells to identify pathways (e.g., NF-κB, JAK-STAT) modulated by the compound .
Basic: What are the recommended storage conditions to ensure compound integrity?
Q. Methodological Answer :
- Short-Term : Store at –20°C in anhydrous DMSO (10 mM aliquots) under argon to prevent oxidation .
- Long-Term : Lyophilize as a stable trifluoroacetate salt and store at –80°C with desiccant .
- Quality Control : Monitor purity every 6 months via HPLC (≥95% purity threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
